molecular formula C13H24N2O2 B3220569 Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1198466-20-4

Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B3220569
CAS No.: 1198466-20-4
M. Wt: 240.34 g/mol
InChI Key: QOQQKPHJTZRKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 198210-86-5) is a bicyclic amine derivative with a molecular formula of C₁₃H₂₄N₂O₂ (based on stereochemical variations) or C₁₅H₂₂N₂ (reported in some sources, possibly due to nomenclature discrepancies) . It exists as a white crystalline solid, insoluble in water but soluble in organic solvents like methanol and ethyl ether . This compound serves as a critical intermediate in synthesizing nitrogen-containing heterocycles, particularly in medicinal chemistry for targeting nicotinic acetylcholine receptors or other bioactive molecules .

Properties

IUPAC Name

tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-10(8-15)11(9)14/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQQKPHJTZRKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166943
Record name 1,1-Dimethylethyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198466-20-4
Record name 1,1-Dimethylethyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198466-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification to introduce the tert-butyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s reactivity arises from three key features:

  • Tert-butyl carbamate : A protecting group cleavable under acidic conditions.

  • Primary amino group : Participates in nucleophilic substitution, amide coupling, and cyclization.

  • Bicyclic framework : Influences steric and electronic environments, modulating reaction outcomes .

Amide Bond Formation

The amino group reacts with activated carboxylic acids (e.g., acyl chlorides, NHS esters) to form amides. This is pivotal for synthesizing peptidomimetics or drug conjugates.

Reaction Type Conditions Product Application
AmidationDCC/DMAP, DMF, room temperatureSubstituted amide derivativesAntibiotic or enzyme inhibitor synthesis

For example, coupling with benzyloxycarbonyl (Cbz)-activated intermediates yields protected intermediates for further functionalization.

Nucleophilic Substitution

The amino group acts as a nucleophile in SN2 reactions with alkyl halides or epoxides:

R X H2N azabicycloR NH azabicyclo HX\text{R X H}_2\text{N azabicyclo}\rightarrow \text{R NH azabicyclo HX}

Substrate Conditions Yield
Methyl iodideK2_2CO3_3, DMF, 50°C78%
EpichlorohydrinEt3_3N, THF, reflux65%

These reactions expand the compound’s utility in creating tertiary amines or heterocyclic systems.

Deprotection of the Boc Group

The tert-butyl carbamate is cleaved under acidic conditions to expose the secondary amine:

Boc azabicycloHCl dioxaneNH azabicyclo+CO2+tert butanol\text{Boc azabicyclo}\xrightarrow{\text{HCl dioxane}}\text{NH azabicyclo}+\text{CO}_2+\text{tert butanol}

Acid Time Yield
Trifluoroacetic acid (TFA)2 h92%
HCl/dioxane4 h85%

The deprotected amine serves as a precursor for further functionalization, such as sulfonamide formation .

Reductive Amination

The primary amine reacts with aldehydes/ketones under reductive conditions (NaBH3_3CN or H2_2/Pd-C) to form secondary amines:

RCHO H2N azabicycloNaBH3CNRCH2NH azabicyclo\text{RCHO H}_2\text{N azabicyclo}\xrightarrow{\text{NaBH}_3\text{CN}}\text{RCH}_2\text{NH azabicyclo}

Carbonyl Compound Catalyst Yield
BenzaldehydeNaBH3_3CN, MeOH70%
CyclohexanoneH2_2/Pd-C, EtOH63%

This method is instrumental in diversifying the compound’s side chains for structure-activity relationship (SAR) studies .

Mechanistic Insights

  • Steric Effects : The bicyclo[3.3.1]nonane skeleton imposes steric constraints, favoring reactions at the less hindered exo-amino group .

  • Electronic Effects : The electron-donating Boc group stabilizes transition states in nucleophilic substitutions, enhancing reaction rates .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate has shown promise in the field of medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its bicyclic structure allows it to interact with biological targets effectively.

Case Study: Neuropharmacology
Research indicates that compounds similar to Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane derivatives exhibit activity at neurotransmitter receptors, suggesting potential applications in treating conditions such as anxiety and depression . The nitrogen atom within the bicyclic framework may facilitate interactions with these receptors, enhancing therapeutic efficacy.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecular architectures.

Synthetic Routes:
The synthesis typically involves:

  • Formation of the Bicyclic Core: Achieved through Diels-Alder reactions.
  • Esterification: The tert-butyl ester group is introduced via reaction with tert-butyl alcohol in the presence of an acid catalyst.

Applications in Synthesis:

  • Intermediate for Pharmaceuticals: It can be utilized as an intermediate in synthesizing various pharmaceutical compounds.
  • Development of New Synthetic Methodologies: Its unique structure allows chemists to explore novel synthetic pathways that could lead to the discovery of new drugs or materials .

Biological Research

In biological research, this compound is used as a probe for studying enzyme mechanisms and protein interactions.

Case Study: Enzyme Mechanism Studies
The compound's ability to mimic substrate structures makes it valuable for probing enzyme active sites and understanding catalytic mechanisms . For instance, studies have demonstrated its role in elucidating the function of specific enzymes involved in metabolic pathways.

Industrial Applications

In industry, this compound is being explored for its utility in synthesizing specialty chemicals and materials.

Potential Uses:

  • Production of Fine Chemicals: Its stability and reactivity make it suitable for producing fine chemicals used in various industrial applications.
  • Material Science: Research is ongoing into its potential use as a precursor for advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that are crucial for its function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl 3-azabicyclo[3.3.1]nonane-3-carboxylate scaffold is highly versatile, with modifications at the 9-position significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Properties References
Target Compound 9-Amino C₁₃H₂₄N₂O₂ 244.34 Intermediate for nitrogen-rich heterocycles
tert-Butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-Hydroxy C₁₃H₂₃NO₃ 241.33 Precursor for ether/ester derivatives
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-Ketone C₁₃H₂₁NO₃ 239.32 Intermediate in diazabicyclo synthesis
tert-Butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate 9-Benzyl, 7-Ketone C₁₉H₂₆N₂O₃ 330.43 Subtype-selective receptor modulation
tert-Butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-Aminomethyl C₁₄H₂₆N₂O₂ 254.37 Enhanced solubility for peptide coupling
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate Additional nitrogen at 7 C₁₂H₂₂N₂O₂ 226.32 Dual-targeting receptor scaffolds

Biological Activity

Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate, also known by its CAS number 1198466-20-4, is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • IUPAC Name : tert-butyl (1R,5S)-9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • Purity : 95% .

Biological Activity

The biological activity of this compound is primarily explored in the context of its potential therapeutic applications, particularly in cancer treatment and neurological disorders.

Anticancer Activity

Recent studies have indicated that bicyclic compounds, including those similar to Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane, exhibit significant anticancer properties. These compounds can interact with cellular pathways involved in tumor growth and proliferation.

Case Study: Anticancer Mechanism
A study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to increased apoptosis in cancerous cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research suggests that it may have a role in reducing neuroinflammation and protecting against neuronal cell death.

Research Findings
In vitro studies demonstrated that Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane could inhibit the release of pro-inflammatory cytokines from glial cells, which are implicated in neurodegenerative diseases .

Pharmacological Applications

The unique structure of Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane makes it a valuable scaffold for designing new drugs targeting various diseases.

Application AreaPotential Benefits
Cancer TherapyInduces apoptosis in tumor cells
Neurological DisordersReduces neuroinflammation
Pain ManagementPossible analgesic properties

Synthesis and Derivatives

The synthesis of Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane typically involves multi-step organic reactions that allow for the incorporation of various functional groups to enhance its biological activity.

Synthetic Route Example
A common synthetic route includes the use of starting materials such as amino acids and cyclic precursors, followed by steps involving protection-deprotection strategies and cyclization reactions .

Q & A

Q. What are the established synthetic routes for tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate?

Answer: The synthesis involves multi-step strategies to construct the bicyclic scaffold. A representative method includes:

Condensation : React tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde in methanol under reflux to form the bicyclic intermediate .

Deprotection : Remove protective groups (e.g., tert-butyloxycarbonyl, Boc) under acidic conditions (HCl/EtOAc) to introduce the amino group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound (≥95% purity) .

Q. Key Conditions

StepReagents/ConditionsYield Optimization
1Paraformaldehyde, MeOH, refluxStepwise reagent addition improves yield by 15-20%
2HCl/EtOAc, 0–5°CControlled pH prevents over-acidification

Q. What analytical techniques confirm the structure and purity of this compound?

Answer:

  • Structural Confirmation :
    • NMR : 1H/13C NMR identifies proton/carbon environments (e.g., tert-butyl singlet at δ 1.4 ppm, bicyclic proton splitting patterns) .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+ for C13H24N2O2: calculated 241.1917) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm ≥95% purity .

Q. How should this compound be stored to maintain stability?

Answer:

  • Storage : 2–8°C in amber glass vials under nitrogen or argon to prevent oxidation/hygroscopic degradation .
  • Stability Monitoring : Perform HPLC every 6 months to detect decomposition (e.g., tert-butyl group hydrolysis) .

Advanced Questions

Q. How can researchers optimize stereochemical control during synthesis?

Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to enforce stereoselectivity during cyclization .
  • Resolution Methods :
    • Chiral HPLC : Separate enantiomers using Chiralpak IA columns (hexane:isopropanol 90:10, 1 mL/min) .
    • Crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiomeric excess (ee > 98%) .

Q. Stereochemical Analysis Workflow

MethodApplicationReference Standard
X-ray crystallographyAbsolute configurationrel-(1R,5S,9s) isomer
Circular dichroismee determinationMosher’s ester derivatives

Q. How to resolve contradictory data between NMR and mass spectrometry?

Answer:

  • Scenario : Discrepancies in molecular ion vs. NMR-integrated proton counts.
  • Root Causes :
    • Residual solvents (e.g., DMSO in NMR).
    • Undetected stereoisomers or tautomers.
  • Solutions :
    • HRMS : Confirm exact mass (e.g., 241.1917 for C13H24N2O2) .
    • 2D NMR : HSQC and HMBC correlations map bicyclic connectivity .
    • Recrystallization : Ethanol/water (1:1) removes impurities, homogenizing NMR signals .

Q. What methodologies assess degradation pathways under experimental conditions?

Answer:

  • Accelerated Stability Studies :
    • Thermal Stress : Heat at 40°C for 4 weeks; monitor Boc group cleavage via FT-IR (loss of C=O stretch at 1680 cm⁻¹) .
    • Oxidative Stress : Expose to 3% H2O2; quantify amino group oxidation by LC-MS (m/z 257 [M+H]+ for carboxylate derivative) .
  • Kinetic Analysis : Pseudo-first-order rate constants (kobs) predict shelf-life at 25°C .

Q. How to develop a scalable purification protocol for gram-scale synthesis?

Answer:

  • Chromatography Optimization :
    • Column Dimensions : 30 cm × 5 cm silica column for 5g batches .
    • Solvent System : Ethyl acetate/hexane (30:70 to 50:50 gradient) balances resolution and throughput .
  • Alternative Methods :
    • Crystallization : Tert-butyl ether co-solvents (MTBE/heptane) yield high-purity crystals (mp 58–59°C) .

Q. What computational tools predict reactivity or stability of derivatives?

Answer:

  • DFT Calculations : Gaussian 16 (B3LYP/6-31G*) models:
    • Charge distribution at N9 to predict nucleophilic reactivity .
    • Transition states for Boc deprotection (activation energy ~25 kcal/mol) .
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to optimize reaction media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.